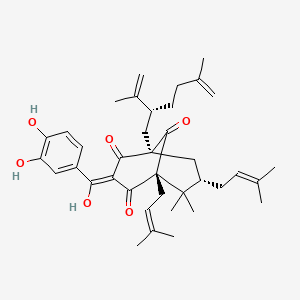

Xanthochymol

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-/t27-,28+,37+,38-/m1/s1 |

InChI Key |

TZZQZCIACNYHBG-NDVZVQCQSA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

Isomeric SMILES |

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CCC(=C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

Synonyms |

xanthochymol |

Origin of Product |

United States |

Botanical Sources and Research Methodologies for Isolation and Enrichment

Xanthochymol (B1232506) is primarily isolated from plants belonging to the Garcinia genus (family Guttiferae). Research has identified several species as significant sources of this compound. The fruit rinds, seeds, and other parts of these plants are subjected to various extraction and purification techniques to isolate xanthochymol for scientific investigation.

Botanical Sources: The principal botanical sources for xanthochymol include:

Garcinia xanthochymus : The fruits of this species are a well-documented source from which xanthochymol has been isolated. nih.govacs.org Research has shown that the n-hexane extract of G. xanthochymus can contain a high concentration of xanthochymol, reaching up to 30.38% w/w. acs.org

Garcinia indica : Commonly known as kokum, the fruits of this plant also yield xanthochymol. uky.eduresearchgate.net

Garcinia edulis (Rheedia edulis) : The seeds and rinds of this species have been identified as containing xanthochymol among other benzophenones and biflavonoids. ebi.ac.uk

Garcinia livingstonei : Xanthochymol has been found in the fruit of this species. ebi.ac.uk

Research Methodologies for Isolation and Enrichment: The isolation of xanthochymol from its botanical sources is a multi-step process that typically begins with solvent extraction followed by chromatographic purification.

Solvent Extraction : The initial step involves the extraction of chemical constituents from the dried and ground plant material. Methanol (B129727) is a common solvent used for the initial extraction from plant parts like fruit rinds or seeds. nih.govuky.eduebi.ac.uk Following the initial broad-spectrum extraction, a process of successive extraction with solvents of varying polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate, is often employed to partition the compounds based on their solubility. uky.edu

Chromatographic Techniques : After extraction, column chromatography is the primary method used to separate xanthochymol from the complex mixture of other phytochemicals. Silica (B1680970) gel column chromatography is frequently used, with elution gradients of petroleum ether and ethyl acetate. uky.edu For higher purity, reverse-phase column chromatography is also a standard method. nih.gov High-Performance Liquid Chromatography (HPLC) is utilized for the final purification and to confirm the purity of the isolated compound, which can exceed 99%. nih.gov

The general workflow for isolation is outlined below:

Collection and preparation of plant material (e.g., air-drying and grinding of fruit rinds). uky.edu

Exhaustive extraction with a primary solvent like methanol. uky.edu

Concentration of the extract and often adsorption onto a solid support like celite. uky.edu

Sequential extraction with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to yield different fractions. uky.edu

Purification of the target fraction (often the hexane or chloroform extract) using column chromatography to isolate xanthochymol. uky.edu

Spectroscopic Characterization and Production Optimization

To confirm the identity and assess the purity of isolated xanthochymol (B1232506), researchers rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for the structural elucidation of xanthochymol. nih.govebi.ac.uk These techniques map the carbon-hydrogen framework of the molecule, allowing for unambiguous identification. Specific chemical shifts in the NMR spectrum are characteristic of the xanthochymol structure.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of xanthochymol and to study its fragmentation patterns, which further confirms its identity. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for both identification and quantification of xanthochymol in complex plant extracts. uky.edu

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. turkjps.orgtechnologynetworks.com The presence of chromophores (light-absorbing functional groups) in xanthochymol results in a characteristic absorption spectrum with specific maxima (λmax). turkjps.org This technique is valuable for quantitative analysis and can be used to monitor the purity of a sample during the isolation process. apexscientific.co.zamdpi.com The absorption maximum (λmax) for a related compound, xanthohumol (B1683332), has been identified at 369 nm in methanol (B129727), and similar principles of analysis apply to xanthochymol. turkjps.org

Table 1: Spectroscopic Data for Xanthochymol Characterization

| Spectroscopic Technique | Purpose in Xanthochymol Research | Key Findings / Data Type |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Provides ¹H and ¹³C chemical shifts and coupling constants that define the molecule's atomic connectivity. nih.govebi.ac.uk |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation through fragmentation. | Yields a mass-to-charge ratio (m/z) corresponding to the molecular ion and characteristic fragment ions. nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Purity assessment and quantification. | Measures absorbance at specific wavelengths (λmax) related to the molecule's electronic transitions. turkjps.orgtechnologynetworks.com |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Separates the compound from impurities, providing a retention time and peak area for purity assessment (>99% has been reported). nih.gov |

For generating sufficient quantities of xanthochymol for research purposes, optimization of the isolation protocol is crucial to maximize yield and purity while maintaining efficiency.

Research into optimizing the extraction and purification of natural products, including related compounds like xanthohumol from hops, provides a framework for enhancing xanthochymol production. researchgate.netmdpi.com Key variables in the optimization process include the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. google.comnih.gov

Optimization of Extraction : Response Surface Methodology (RSM) is a statistical approach used to optimize extraction conditions by evaluating the effects of multiple variables simultaneously. mdpi.com For instance, studies on hop extracts have optimized factors like the type of solvent (e.g., acetone, aqueous acetone) and the mass of nanoparticles used for purification to maximize the recovery of target compounds. mdpi.com Similar principles can be applied to xanthochymol extraction from Garcinia species. The use of methanol-dichloromethane mixtures has been noted as efficient for extracting related compounds. lignicoat.eu Ultrasound-assisted extraction is another technique employed to improve efficiency, with parameters such as solid-liquid ratio, temperature, and ultrasonic time being optimized. google.com

Optimization of Purification : The efficiency of chromatographic separation can be enhanced by carefully selecting the stationary phase (e.g., silica (B1680970) gel, reverse-phase C18) and the mobile phase composition. nih.govuky.edu Step-gradient elution, where the solvent polarity is changed in discrete steps, can improve the resolution and speed of separation. For larger scale research production, techniques like centrifugal partition chromatography (CPC) have been successfully used for purifying similar compounds and offer a scalable alternative to traditional column chromatography. hal.scienceresearchgate.net The goal is to develop a robust and reproducible method that yields highly pure xanthochymol suitable for detailed biological and chemical studies.

Biosynthetic Pathways and Metabolic Engineering Research of Xanthohumol

Elucidation of Xanthohumol (B1683332) Biosynthesis: Identification of Precursors and Intermediates

The biosynthesis of xanthohumol is a specialized offshoot of the general flavonoid pathway, involving precursors from both phenylpropanoid and isoprenoid metabolism. nih.govfrontiersin.org The process originates in the glandular trichomes of hop cones. wikipedia.org

The primary starting material is L-phenylalanine, which is first converted to cinnamic acid. wikipedia.org This is followed by oxidation to produce 4-coumarate, which is then activated with coenzyme A to form 4-coumaroyl-CoA. wikipedia.orgmdpi.com This molecule serves as the starter unit for the subsequent chain extension. wikipedia.org

A type III polyketide synthase (PKS) enzyme then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgproquest.com This reaction, followed by cyclization and aromatization, yields the chalcone (B49325) scaffold known as naringenin (B18129) chalcone (also called chalconaringenin). wikipedia.orgbioactivetech.pl

Naringenin chalcone is a critical intermediate. wikipedia.org The pathway to xanthohumol involves two crucial modifications to this core structure: prenylation and methylation. First, a prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group, derived from the isoprenoid pathway, to the naringenin chalcone molecule, forming desmethylxanthohumol (B55510). wikipedia.orgfrontiersin.org In the final step, an O-methyltransferase enzyme catalyzes the methylation of a hydroxyl group on the desmethylxanthohumol intermediate, using S-adenosyl methionine as a methyl donor, to produce the final product, xanthohumol. wikipedia.orgproquest.com

The key precursors and intermediates in the xanthohumol biosynthetic pathway are summarized below:

| Compound Type | Name | Role in Pathway |

| Primary Precursor | L-Phenylalanine | Initial starting material. wikipedia.org |

| Intermediate | Cinnamic acid | Formed from L-phenylalanine. wikipedia.org |

| Precursor | 4-Coumaroyl-CoA | Starter unit for chalcone synthase. wikipedia.org |

| Precursor | Malonyl-CoA | Extender unit for polyketide synthesis. wikipedia.org |

| Precursor | Dimethylallyl pyrophosphate (DMAPP) | Donor of the prenyl group. wikipedia.org |

| Intermediate | Naringenin chalcone | The core chalcone structure. wikipedia.orgproquest.com |

| Intermediate | Desmethylxanthohumol | The direct, unmethylated precursor to xanthohumol. frontiersin.orgproquest.com |

| Final Product | Xanthohumol | The end product of the pathway. wikipedia.org |

Characterization of Key Enzymes in the Xanthohumol Biosynthetic Cascade

The sequential conversion of precursors to xanthohumol is catalyzed by a series of specific enzymes. The identification and characterization of these enzymes are fundamental to understanding and engineering the pathway. proquest.com

The initial steps are part of the general phenylpropanoid pathway. Phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to trans-cinnamate, which is then acted upon by cinnamate-4-hydroxylase (C4H) to form 4-coumarate. wikipedia.orgmdpi.com4-coumarate CoA ligase (4CL) then activates 4-coumarate to 4-coumaroyl-CoA. wikipedia.orgmdpi.com

The first committed step towards the chalcone structure is catalyzed by chalcone synthase (CHS) . A specific, trichome-abundant isoform, CHS_H1 , has been identified in hops and is crucial for xanthohumol biosynthesis. nih.govproquest.com It condenses 4-coumaroyl-CoA with three units of malonyl-CoA to produce naringenin chalcone. mdpi.comproquest.com

The subsequent prenylation step is catalyzed by a hop-specific aromatic prenyltransferase . bioactivetech.plHumulus lupulus prenyltransferase 1 (HlPT-1) has been identified as the enzyme responsible for attaching a DMAPP molecule to naringenin chalcone to form desmethylxanthohumol. wikipedia.org This enzyme exhibits broad substrate specificity. wikipedia.org

The final step, methylation, is carried out by an O-methyltransferase (OMT) . wikipedia.orgnih.gov An enzyme designated OMT1 , identified through EST analysis of hop glandular trichomes, specifically catalyzes the methylation of desmethylxanthohumol to yield xanthohumol. nih.govproquest.com Another isoform, OMT2, can use desmethylxanthohumol as a substrate but does not produce xanthohumol. nih.gov

The key enzymes are detailed in the table below:

| Enzyme | Abbreviation | Function in Xanthohumol Biosynthesis |

| Phenylalanine ammonia lyase | PAL | Converts L-phenylalanine to trans-cinnamate. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumarate. proquest.com |

| 4-Coumarate CoA ligase | 4CL | Activates 4-coumarate to p-coumaroyl-CoA. mdpi.com |

| Chalcone synthase H1 | CHS_H1 | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. nih.govproquest.com |

| Humulus lupulus prenyltransferase 1 | HlPT-1 | Transfers a prenyl group to naringenin chalcone to form desmethylxanthohumol. wikipedia.org |

| O-methyltransferase 1 | OMT1 | Methylates desmethylxanthohumol to produce xanthohumol. nih.govproquest.comnih.gov |

Genetic and Molecular Regulation of Xanthohumol Production in Plants

The production of xanthohumol in hop plants is tightly regulated at the genetic and molecular level. The expression of the biosynthetic genes is highly specific to the lupulin glands of the cones and is influenced by developmental stage and environmental conditions. mdpi.comtandfonline.com

Studies have shown that the genes encoding the key enzymes, such as CHS_H1 , HlPT1L (a prenyltransferase gene), and HlOMT1 , are significantly upregulated during the middle stages of hop cone development, which correlates with the accumulation of xanthohumol. tandfonline.com The expression of these genes is much higher in cones compared to other plant tissues like leaves. mdpi.com

The regulation of this pathway is controlled by complex interactions of various transcription factors (TFs). mdpi.com Several TF families, including R2R3-MYB , bHLH , WDR , and WRKY , have been identified as key regulators. mdpi.comkvasnyprumysl.cz For instance, the transcription factor WRKY1 can activate the promoters of genes like CHS_H1, PT1, and OMT1. mdpi.com Overexpression of WRKY1 in transgenic hops has been shown to increase the accumulation of prenylflavonoids. mdpi.com These transcription factors can form complexes, such as the MBW (MYB-bHLH-WDR) complex, to fine-tune the expression of biosynthetic genes. mdpi.com

Environmental factors, such as nitrogen fertilization levels, can also influence the expression of these genes, although the effects can vary between different hop cultivars. mdpi.com This complex regulatory network allows the plant to control the production of these specialized metabolites in response to developmental and environmental cues.

Strategies for Enhanced Xanthohumol Production via Metabolic Engineering

The valuable biological properties of xanthohumol have driven efforts to increase its production beyond what is achievable through conventional plant extraction. Metabolic engineering, both in the native plant and in microbial hosts, offers promising strategies to enhance yields. bioactivetech.plnih.gov

One strategy involves modulating the expression of genes within the xanthohumol biosynthetic pathway in the hop plant itself. As transcription factors are key regulators, manipulating their expression can have a significant impact. The targeted overexpression of positive regulators like WRKY1 and WDR1 has been shown to stimulate the expression of downstream biosynthetic genes, including CHS_H1 and OMT1, leading to higher levels of prenylflavonoids. mdpi.com This approach aims to enhance the plant's natural ability to produce xanthohumol. Genetic variations in the promoter regions of key biosynthetic genes, such as those for prenyltransferases, can also be exploited in breeding programs to select for cultivars with naturally higher production rates. ishs.org

A powerful alternative to plant-based production is the reconstruction of the entire xanthohumol biosynthetic pathway in a microbial host, a process known as de novo biosynthesis. nih.govnih.gov The yeast Saccharomyces cerevisiae is a favored host for this purpose due to its well-characterized genetics and suitability for industrial fermentation. nih.gov

Researchers have successfully engineered S. cerevisiae to produce xanthohumol from glucose. nih.gov This complex undertaking involves several key strategies:

Pathway Reconstruction : The entire multi-step pathway is assembled in yeast by introducing the necessary genes from hops, including CHS_H1, HlPT-1, and HlOMT1. nih.gov

Balancing Precursor Supply : Xanthohumol synthesis requires the convergence of three precursor pathways: the shikimate pathway for p-coumaroyl-CoA, the malonyl-CoA pathway, and the mevalonate (B85504) (MVA) pathway for DMAPP. nih.govresearchgate.net Engineering efforts focus on balancing the metabolic flux through these three modules to ensure an adequate supply of each precursor without creating metabolic bottlenecks or burdening the host cell. nih.gov

Enzyme and Strain Engineering : Further optimizations include constructing fusion enzymes to channel substrates more efficiently and engineering cellular compartments, such as the peroxisome, to improve pathway performance. nih.gov

Through these systematic engineering efforts, researchers have achieved an 83-fold improvement in the production of the key intermediate demethylxanthohumol (DMX) and have successfully demonstrated the complete de novo biosynthesis of xanthohumol in yeast, paving the way for a sustainable and scalable microbial production platform. nih.govnih.gov

Gene Expression Modulation

Biotransformation Studies of Xanthohumol

Biotransformation utilizes microorganisms or their enzymes to modify a substrate, like xanthohumol, into new derivatives, which may have improved properties such as solubility or bioavailability. researchgate.net Several studies have explored the microbial metabolism of xanthohumol. acs.orgtandfonline.com

Various fungi have been shown to effectively transform xanthohumol. For example, incubation of xanthohumol with fungi such as Penicillium chrysogenum and Cunninghamella elegans resulted in the production of novel glucosylated metabolites. acs.org The attachment of a sugar moiety (glycosylation) can significantly increase the polarity and water solubility of the compound. researchgate.net Fungi-mediated biotransformation has yielded derivatives such as xanthohumol 4'-O-β-D-glucopyranoside. tandfonline.com

The fungus Mucor sp. has also been used to generate a range of xanthohumol metabolites. tandfonline.com In addition to glycosylation, microbial transformations can lead to other modifications, such as the cyclization of the chalcone structure into its corresponding flavanone (B1672756), isoxanthohumol (B16456), or the introduction of hydroxyl groups. researchgate.net These studies demonstrate that biotransformation is a valuable tool for generating novel xanthohumol derivatives for further pharmacological investigation. tandfonline.com

Microbial Transformation Pathways

Microbial transformation serves as a valuable tool for producing derivatives of xanthohumol, often mimicking mammalian metabolism and generating novel compounds that are difficult to synthesize chemically. researchgate.net Various microorganisms, particularly fungi, have demonstrated the ability to modify the structure of xanthohumol through reactions such as glycosylation, cyclization, and hydroxylation. mdpi.comnih.gov

One common transformation is the conversion of xanthohumol to isoxanthohumol, a flavanone, through a cyclization reaction. mdpi.com This isomerization is catalyzed by chalcone isomerase-like enzymes found in several fungal species. mdpi.com For instance, entomopathogenic fungi have been shown to effectively catalyze the cyclization of xanthohumol to isoxanthohumol. mdpi.com

Glycosylation is another significant microbial transformation pathway. The addition of a sugar moiety, typically glucose, to the xanthohumol structure can enhance its water solubility and bioavailability. mdpi.com Fungi such as Mucor hiemalis and Beauveria bassiana have been utilized to produce glucosylated derivatives of xanthohumol. mdpi.comnih.gov M. hiemalis has been observed to produce xanthohumol 4′-O-β-d-glucopyranoside. mdpi.com

Furthermore, some microorganisms can introduce hydroxyl groups or create other complex modifications on the xanthohumol molecule. For example, Cunninghamella echinulata has been used to produce hydroxylated flavanone derivatives of xanthohumol. slq.qld.gov.aucapes.gov.br The fungus Pichia membranifaciens has been shown to yield dihydrofurano derivatives of xanthohumol. nih.gov

The following table summarizes the microbial transformation of xanthohumol by various microorganisms and the resulting products.

Table 1: Microbial Transformation of Xanthohumol

| Microorganism | Substrate | Product(s) | Reference(s) |

|---|---|---|---|

| Mucor hiemalis | Xanthohumol | Xanthohumol 4′-O-β-d-glucopyranoside | mdpi.com |

| Absidia coerulea | Xanthohumol | Sulfated metabolites | mdpi.com |

| Cunninghamella elegans var. elegans | Xanthohumol | Isoxanthohumol, Isoxanthohumol glucosides | mdpi.com |

| Penicillium chrysogenum | Xanthohumol | Isoxanthohumol, Isoxanthohumol glucosides | mdpi.com |

| Rhizopus oryzae | Xanthohumol | Isoxanthohumol | mdpi.com |

| Aspergillus ochraceus | Xanthohumol | Dihydrofuran derivative of isoxanthohumol | mdpi.com |

| Mortierella mutabilis | Xanthohumol | Isoxanthohumol glucoside | mdpi.com |

| Beauveria bassiana | Xanthohumol | (2″E)-4″-hydroxyxanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside, Xanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside | mdpi.comnih.gov |

| Pichia membranifaciens | Xanthohumol | (E)-2″-(2′′′-hydroxyisopropyl)-dihydrofurano[2″,3″:4′,3′]-2′,4-dihydroxy-6′-methoxychalcone, (2S)-2″-(2′′′-hydroxyisopropyl)-dihydrofurano[2″,3″:7,8]-4′-hydroxy-5-methoxyflavanone, (E)-2″-(2′′′-hydroxyisopropyl)-dihydrofurano[2″,3″:2′,3′]-4′-hydroxy-5-methoxychalcone | nih.gov |

Enzymatic Derivatization

Enzymatic derivatization offers a more targeted approach to modifying xanthohumol, utilizing specific enzymes to catalyze desired reactions. This method allows for greater control over the final product compared to whole-cell microbial transformations. Key enzymes involved in the derivatization of xanthohumol include glycosyltransferases, chalcone isomerases, and O-methyltransferases. mdpi.comproquest.com

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor molecule to an acceptor, in this case, xanthohumol. This process can improve the solubility and stability of the compound. mdpi.com For example, a phenolic glycosyltransferase, MhGT1, from Mucor hiemalis has been identified and used to produce glycosylated phenolic compounds. mdpi.com

Chalcone isomerases (CHIs) are responsible for the cyclization of chalcones into flavanones. mdpi.com In the context of xanthohumol, CHIs catalyze its conversion to isoxanthohumol. mdpi.com While primarily found in plants, CHI-like activity has also been identified in fungi, enabling the production of isoxanthohumol and its derivatives through microbial fermentation. mdpi.com

O-methyltransferases (OMTs) are involved in the methylation of hydroxyl groups. In the biosynthesis of xanthohumol, an O-methyltransferase is responsible for the final methylation step to produce xanthohumol from its precursor, desmethylxanthohumol. proquest.comnih.gov Specifically, OMT1 has been shown to be highly specific for this reaction. proquest.comnih.gov

The table below details some of the key enzymes used in the derivatization of xanthohumol and its precursors.

Table 2: Enzymes in Xanthohumol Derivatization

| Enzyme | Enzyme Type | Substrate(s) | Product | Source/Organism | Reference(s) |

|---|---|---|---|---|---|

| Chalcone Isomerase (CHI)-like enzyme | Isomerase | Xanthohumol | Isoxanthohumol | Entomopathogenic fungi | mdpi.com |

| Glycosyltransferase | Transferase | Xanthohumol, UDP-glucose | Xanthohumol glucoside | Mucor hiemalis | mdpi.com |

| O-methyltransferase (OMT1) | Transferase | Desmethylxanthohumol, S-adenosyl methionine | Xanthohumol | Humulus lupulus | proquest.comnih.gov |

Chemical Synthesis and Structural Modification Research of Xanthohumol

Semi-synthesis of Xanthohumol (B1683332) from Natural Precursors

Semi-synthetic routes, which utilize naturally occurring precursor molecules, offer an alternative to total synthesis. Naringenin (B18129), an easily accessible and relatively inexpensive flavanone (B1672756), serves as a viable starting material for a six-step synthesis of Xanthohumol. google.comrsc.org This pathway involves the introduction of the prenyl side chain via a Mitsunobu reaction followed by a europium-catalyzed Claisen rearrangement. rsc.org The final chalcone (B49325) structure is achieved through a base-mediated opening of the chromanone ring. rsc.org This scalable route has reported total yields of 19.8% for Xanthohumol and 23.3% for its deuterated analog. rsc.org

Other semi-synthetic strategies focus on the structural modification of related natural products. For instance, derivatives of isoxanthohumol (B16456), which is formed by the isomerization of Xanthohumol, can be synthesized and subsequently demethylated to produce compounds like 8-prenylnaringenin (B1664708). researchgate.netnih.govnih.gov

Design and Synthesis of Novel Xanthohumol Derivatives and Analogs

The structural framework of Xanthohumol provides a versatile platform for the design and synthesis of a wide array of novel derivatives and analogs. Researchers have synthesized numerous analogs by modifying various parts of the molecule. acs.orgfigshare.comacs.org For example, one study reported the synthesis of 43 Xanthohumol analogs to investigate structure-activity relationships. acs.orgfigshare.comacs.org The synthesis of these analogs often employs foundational reactions like the Claisen-Schmidt condensation to form the chalcone backbone, followed by specific modifications. acs.org

Regioselective and Stereoselective Synthetic Methodologies

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like Xanthohumol derivatives to ensure the correct spatial arrangement of functional groups.

Regioselectivity refers to the control of which position on a molecule a chemical reaction affects. thieme-connect.com In the synthesis of chalcones, regioselective Claisen-Schmidt condensation can be achieved using reagents like boron trifluoride etherate (BF₃–Et₂O). jst.go.jpresearchgate.netnih.gov This allows for the selective reaction at one carbonyl group over another in poly-carbonyl aromatic compounds, which is essential for constructing the desired chalcone precursor. jst.go.jpnih.gov The ability to control the site of reactions, such as prenylation on the flavonoid core, is also a key aspect of synthesizing specific isomers. nih.gov

Stereoselectivity involves controlling the formation of one stereoisomer over another. dntb.gov.uanih.gov While Xanthohumol itself is achiral, the synthesis of its derivatives or related flavonoids often involves creating chiral centers. Methodologies to achieve this include stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction. dntb.gov.uanih.govmdpi.comresearchgate.net The use of chiral auxiliaries, organocatalysis, and biocatalysis are also prominent strategies to produce flavonoids with high enantiomeric purity. dntb.gov.uanih.gov These methods are fundamental for creating specific three-dimensional structures in derivative compounds, which can be critical for their biological function.

Synthesis of Biotinylated Xanthohumol Derivatives

To facilitate research into its mechanisms of action, Xanthohumol has been conjugated with biotin (B1667282), a vitamin that can be used as a molecular tag. The synthesis of biotinylated Xanthohumol derivatives has been accomplished through a straightforward one-step esterification process. frontierspartnerships.orgresearchgate.netpreprints.orgnih.govresearchgate.net

This reaction involves treating Xanthohumol with biotin in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). frontierspartnerships.orgresearchgate.netpreprints.orgnih.gov This method produces both mono-biotinylated (4-O-biotinylxanthohumol) and di-biotinylated (4,4'-di-O-biotinylxanthohumol) products. frontierspartnerships.org The resulting esters were purified by column chromatography, with reported yields of 13% for the mono-substituted and 29% for the di-substituted product, respectively. researchgate.net These biotinylated conjugates serve as valuable tools for affinity-based assays and imaging studies.

Evaluation of Novel Synthetic Routes and Their Efficiencies

In contrast, semi-synthetic approaches can offer improved efficiency. A six-step synthesis starting from the natural product naringenin achieved a significantly higher total yield of 19.8%. rsc.org Furthermore, a microwave-assisted demethylation of Xanthohumol to produce related prenylflavonoids reached a 76% yield in just 9 minutes, showcasing the potential of modern synthetic techniques to dramatically improve efficiency. nih.govnih.gov

| Synthetic Route Type | Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|---|

| Total Synthesis | Phloracetophenone | Claisen-Schmidt Condensation, Claisen Rearrangement | 6 | ~10% | nih.govgoogle.com |

| Total Synthesis | Phloroglucinol | Claisen-Cope Rearrangement, Aldol Condensation | 7 | ~6% | oregonstate.edu |

| Semi-synthesis | Naringenin | Mitsunobu Reaction, Claisen Rearrangement | 6 | 19.8% | rsc.org |

| Semi-synthesis (Derivative) | Xanthohumol | Microwave-assisted Demethylation | 1 | 76% | nih.govnih.gov |

Development of Prodrugs and Conjugates for Enhanced Research Utility

The inherent properties of Xanthohumol, such as low aqueous solubility and a short biological half-life, can limit its utility in research and potential therapeutic applications. nih.govptbioch.edu.pl To overcome these limitations, researchers develop prodrugs and conjugates. mdpi.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body. mdpi.com This approach can improve properties like solubility, stability, and bioavailability.

Molecular and Cellular Mechanisms of Action in Preclinical Research Models

Investigation of Molecular Targets and Ligand-Receptor Interactions

Xanthochymol's biological effects are initiated by its direct interaction with various molecular components within the cell, including enzymes and receptors. These interactions are fundamental to its ability to influence cellular behavior.

Enzyme Inhibition and Activation Kinetics

Xanthochymol (B1232506) has been identified as an inhibitor of several key enzymes involved in critical cellular processes. Its inhibitory actions are often crucial to its observed anticancer and anti-inflammatory effects.

One of the primary enzymatic targets of xanthochymol is the diacylglycerol acyltransferase (DGAT), an enzyme crucial for the synthesis of triacylglycerol. Xanthochymol has been shown to inhibit rat liver DGAT activity, with an IC50 value of 50.3 µM, and demonstrates a preferential inhibition of triacylglycerol formation in living Raji cells. nih.gov This suggests a direct impact on lipid metabolism.

The compound also demonstrates inhibitory effects on enzymes involved in carbohydrate metabolism. Studies have shown that xanthochymol exerts a reversible mixed-type inhibition on both α-amylase and α-glucosidase, with IC50 values of 71.07 ± 5.82 μM and 32.58 ± 3.11 μM, respectively. nih.gov This indicates its potential to modulate glucose absorption and metabolism. The interaction with these enzymes induces conformational changes and alters their microenvironment, leading to reduced activity. nih.gov

Furthermore, xanthochymol has been found to inhibit enzymes related to inflammation and oxidative stress, such as xanthine (B1682287) oxidase. researchgate.net It is also a potent, uncompetitive, tight-binding inhibitor of human aldo-keto reductases AKR1B1 and AKR1B10, with K_i values of 15.08 μM and 20.11 μM, respectively. researchgate.net In contrast, it does not affect the related enzyme AKR1A1. researchgate.net

In the context of cancer, xanthochymol has been shown to inhibit the activity of DNA topoisomerase I. nih.gov Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. ebsco.com By inhibiting topoisomerase I, xanthochymol can interfere with these essential processes in rapidly dividing cancer cells. nih.govebsco.com There is also evidence suggesting that certain flavonoids can inhibit DNA polymerase β. researchgate.netnih.gov

The table below summarizes the inhibitory effects of xanthochymol on various enzymes as reported in preclinical studies.

| Enzyme | Inhibition Type/Effect | IC50/Ki Value | Cell/Animal Model |

| Diacylglycerol acyltransferase (DGAT) | Inhibitory | IC50: 50.3 µM | Rat liver microsomes |

| α-Amylase | Reversible mixed-type inhibition | IC50: 71.07 ± 5.82 μM | In vitro |

| α-Glucosidase | Reversible mixed-type inhibition | IC50: 32.58 ± 3.11 μM | In vitro |

| Xanthine Oxidase | Inhibitory | Not specified | In vitro |

| Aldo-Keto Reductase 1B1 (AKR1B1) | Uncompetitive, tight-binding inhibition | Ki: 15.08 μM | Human (recombinant) |

| Aldo-Keto Reductase 1B10 (AKR1B10) | Uncompetitive, tight-binding inhibition | Ki: 20.11 μM | Human (recombinant) |

| DNA Topoisomerase I | Inhibitory | Not specified | In vitro |

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, xanthochymol interacts with and modulates the activity of various cellular receptors. These interactions can trigger downstream signaling events that influence a wide range of cellular functions.

Xanthochymol has been shown to bind to GABAA receptors, which are central to its sedative and sleep-promoting effects. mdpi.com It potentiates GABA-induced displacement of ligands, with an IC50 of 29.7 µM in native GABAA receptors, suggesting it acts as a positive allosteric modulator. nih.gov This modulation does not appear to occur at the benzodiazepine (B76468) binding site. nih.gov

Molecular docking studies have predicted a high binding affinity of xanthochymol for the ligand-binding domain of the Liver X Receptor α (LXRα). acs.orgnih.gov This interaction is thought to counteract LXR activation, leading to the suppression of target genes like Mylip/Idol. acs.orgnih.govtcu.edu.tw

Furthermore, xanthochymol has been shown to modulate adenosine (B11128) receptors, which are implicated in neurodegenerative diseases. nih.gov In silico studies have also explored its binding to the human MD-2, a component of the Toll-like receptor 4 (TLR4) complex, suggesting a potential role in modulating inflammatory responses mediated by this receptor. csic.es In breast cancer models, computational analyses predict that xanthochymol can effectively bind to key receptors in the PI3K/AKT signaling pathway, including HER2, PI3K, and AKT, with significant binding energies. nih.govup.ac.za

Modulation of Cellular Signaling Pathways by Xanthochymol

The interaction of xanthochymol with its molecular targets initiates a cascade of events that modulate complex cellular signaling pathways. These pathways govern fundamental cellular processes such as proliferation, survival, and stress responses.

Regulation of Kinase Activities and Phosphorylation Cascades (e.g., MAPK, PI3K/Akt, AMPK)

Xanthochymol has been shown to exert significant influence over several key kinase cascades that are often dysregulated in disease states.

PI3K/Akt Pathway : A recurring theme in xanthochymol research is its inhibition of the PI3K/Akt signaling pathway. nih.govup.ac.zamdpi.com This pathway is a critical regulator of cell survival, growth, and proliferation. nih.gov In colorectal cancer cells, xanthochymol has been shown to down-regulate EGFR-Akt signaling, which contributes to its anti-tumor effects. nih.gov Similarly, in breast cancer models, it is predicted to target PI3K and AKT, disrupting downstream anti-apoptotic signals. nih.govup.ac.za The compound also suppresses RANKL-induced expression of PI3K and Akt genes in osteoclastogenesis models. nih.gov

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is another target of xanthochymol. In some contexts, it can activate the p38 MAPK pathway, leading to a form of cell death known as paraptosis in leukemia cells. nih.gov Conversely, it has been shown to suppress the phosphorylation of p38/JNK, which is involved in cell death following ischemia-reperfusion injury. nih.gov

AMPK Pathway : Xanthochymol is a known activator of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. nih.govmdpi.com Activation of AMPK by xanthochymol can stimulate catabolic pathways to produce ATP while suppressing anabolic processes. mdpi.com This activation is considered a key mechanism for its protective effects against hepatic steatosis. nih.gov The activation of AMPK by xanthochymol can also lead to the phosphorylation of other kinases, such as GSK3β, which is involved in the Nrf2 signaling pathway. capes.gov.br

Impact on Transcription Factor Activation and Gene Expression (e.g., NF-κB, Nrf2, FXR)

By modulating upstream signaling cascades, xanthochymol ultimately affects the activity of transcription factors, thereby altering the expression of genes involved in inflammation, oxidative stress, and cell survival.

NF-κB : Xanthochymol is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. d-nb.inforesearchgate.netaacrjournals.org NF-κB is a key regulator of inflammatory responses and cell survival. Xanthochymol can inhibit NF-κB activation by preventing the phosphorylation of its inhibitory subunit, IκBα, and by directly binding to IKK and the p65 subunit of NF-κB. acs.org This inhibition leads to the downregulation of NF-κB target genes, contributing to the anti-inflammatory and pro-apoptotic effects of xanthochymol. ptbioch.edu.plmdpi.com

Nrf2 : Xanthochymol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. d-nb.inforesearchgate.netbioactivetech.pl Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of detoxifying and antioxidant enzymes. bioactivetech.pl Xanthochymol activates Nrf2 by binding to its cytosolic inhibitor, Keap1, leading to Nrf2's translocation to the nucleus and the subsequent transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1). acs.orgbioactivetech.pl This mechanism is central to xanthochymol's antioxidant and anti-inflammatory properties. nih.govcapes.gov.br

FXR : Preclinical studies have identified xanthochymol as a modulator of the farnesoid X receptor (FXR). d-nb.inforesearchgate.net It is suggested to act as an FXR agonist, which can influence bile acid metabolism and regulate intestinal permeability. d-nb.info This activity contributes to its potential therapeutic effects in metabolic and inflammatory conditions. mdpi.com

Influence on Apoptosis and Autophagy Pathways

Xanthochymol has been shown to modulate the tightly regulated cellular processes of apoptosis (programmed cell death) and autophagy (cellular self-digestion), which are critical in both normal physiology and disease.

Apoptosis : A significant body of research demonstrates that xanthochymol induces apoptosis in various cancer cell lines. mdpi.comaacrjournals.orgptbioch.edu.plmdpi.com This pro-apoptotic activity is mediated through multiple mechanisms. Xanthochymol can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com It has been shown to increase the expression of pro-apoptotic proteins like Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1. spandidos-publications.com This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria. nih.gov Furthermore, xanthochymol treatment leads to the activation of executioner caspases, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of substrates like poly ADP ribose polymerase (PARP). aacrjournals.orgspandidos-publications.com The induction of apoptosis by xanthochymol is also linked to the activation of p53 and apoptosis-inducing factor (AIF) signaling pathways. spandidos-publications.com

Autophagy : The role of xanthochymol in regulating autophagy is more complex and appears to be context-dependent. Autophagy can act as a tumor suppressor mechanism, but under certain stress conditions, it can also promote cancer cell survival. mdpi.com Recent studies in head and neck squamous cell carcinoma (HNSCC) have shown that xanthochymol can induce endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and promotes autophagy, ultimately leading to increased apoptosis. researchgate.netnih.gov However, in some leukemia cell models, xanthochymol-induced cell death, characterized by extensive cytoplasmic vacuolation (paraptosis), occurs without the involvement of autophagic flux. nih.gov This suggests that xanthochymol can modulate cell death pathways in a manner that is distinct from classical apoptosis and autophagy in certain cellular contexts.

Pharmacological Investigations in Preclinical in Vitro and in Vivo Models Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles

Antineoplastic Potentials: Mechanistic Studies in Various Cancer Cell Lines and Animal Models

Xanthochymol (B1232506) has demonstrated notable antineoplastic effects in a wide array of preclinical models, targeting various stages of cancer progression from proliferation and survival to angiogenesis and metastasis. nih.gov

Inhibition of Proliferation and Induction of Apoptosis in Cancer Cell Lines

Xanthochymol consistently exhibits the ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. ptbioch.edu.pl These effects are often dose- and time-dependent. mdpi.com

In human colorectal cancer cells, xanthochymol has been shown to suppress cell growth and trigger the intrinsic apoptosis pathway through the release of cytochrome C. nih.gov This is associated with the downregulation of Hexokinase 2 (HK2), a key enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells. nih.gov Studies on laryngeal squamous cell carcinoma cells revealed that xanthochymol treatment led to a significant inhibition of proliferation and an increase in apoptosis. spandidos-publications.com This was accompanied by the activation of pro-apoptotic proteins such as caspase-3, -8, -9, and PARP, and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. spandidos-publications.com

Similarly, in pancreatic cancer cell lines, xanthochymol inhibited cell growth and induced apoptosis. aacrjournals.org The mechanism in this context was linked to the suppression of the Notch1 signaling pathway, a critical regulator of cell proliferation and survival. aacrjournals.org For glioblastoma, xanthochymol reduced cell viability and enhanced apoptosis by activating caspase-3 and -9 and increasing intracellular reactive oxygen species (ROS). mdpi.com In esophageal squamous cell carcinoma, the compound was found to inhibit proliferation and induce G1 phase cell cycle arrest and apoptosis by targeting keratin (B1170402) 18 and downregulating the Akt1/2 pathway. mdpi.comfrontiersin.org

Furthermore, xanthochymol has demonstrated cytotoxic and apoptotic effects in malignant and normal astrocytes, human colon cancer cells, and hepatocellular carcinoma. spandidos-publications.com In cervical cancer cells, it has been shown to induce growth inhibition and apoptosis through the expression of apoptosis-inducing factor (AIF). spandidos-publications.com

Table 1: Effects of Xanthochymol on Cancer Cell Proliferation and Apoptosis

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Colorectal Cancer | HCT116 | Suppressed cell growth, induced intrinsic apoptosis, downregulated HK2. nih.gov |

| Laryngeal Squamous Cell Carcinoma | SCC4 | Inhibited proliferation, induced apoptosis via caspase activation and Bcl-2/Mcl-1 suppression. spandidos-publications.com |

| Pancreatic Cancer | BxPC-3, PANC-1 | Inhibited cell growth, induced apoptosis, suppressed Notch1 signaling. mdpi.comaacrjournals.org |

| Glioblastoma | T98G, U87 | Reduced cell viability, enhanced apoptosis via caspase activation and ROS increase. mdpi.com |

| Esophageal Squamous Cell Carcinoma | KYSE30 | Inhibited proliferation, induced G1 arrest and apoptosis, targeted KRT18 and Akt1/2. mdpi.comfrontiersin.org |

| Cervical Cancer | Ca Ski | Induced growth inhibition and apoptosis via AIF expression. spandidos-publications.com |

| Breast Cancer | MCF-7 | Exerted anti-proliferative effects. nih.gov |

| Prostate Cancer | Epithelial cells | Exerted anti-proliferative effects. nih.gov |

Anti-angiogenic Effects in In Vitro and Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Xanthochymol has demonstrated potent anti-angiogenic properties in both in vitro and in vivo preclinical models. researchgate.neta-z.lu This has led to the concept of "angioprevention," where the prevention of cancer is linked to the inhibition of angiogenesis. a-z.luoncotarget.com

In vivo studies have shown that xanthochymol can inhibit the growth of vascular tumors, with evidence pointing towards the inhibition of tumor angiogenesis. a-z.lu In vitro, xanthochymol has been observed to interfere with multiple steps of the angiogenic process. It inhibits the proliferation, migration, and invasion of endothelial cells. nih.gova-z.lu Furthermore, it hinders the formation of capillary-like structures, a key step in vessel formation. nih.gov

The molecular mechanisms underlying these anti-angiogenic effects involve the modulation of key signaling pathways. Xanthochymol has been shown to repress the NF-κB and Akt pathways in endothelial cells. a-z.lu It also activates 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of metabolism, in endothelial cells. oncotarget.com This activation of AMPK by xanthochymol is mediated by CAMKKβ and leads to a reduction in nitric oxide (NO) levels through decreased phosphorylation of endothelial nitric oxide synthase (eNOS). oncotarget.com

Metastasis and Invasion Inhibition in Preclinical Models

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Xanthochymol has shown potential in inhibiting cancer cell invasion and metastasis in preclinical settings. frontiersin.org

In a study using a three-dimensional culture of breast and lung cancer cells, xanthochymol was found to hinder invasion by targeting matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, as well as focal adhesion kinase (FAK). nih.gov In lung adenocarcinoma A549 cells, xanthochymol was shown to impair phorbol-12-myristate-13-acetate (PMA)-induced cell migration and invasion. mdpi.com This effect was associated with a decrease in the expression of MMP-9 and an increase in its inhibitor, TIMP-1. mdpi.com

Furthermore, xanthochymol has been observed to counteract the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. mdpi.com It was found to upregulate epithelial markers like E-cadherin and α-E-catenin, while downregulating mesenchymal markers such as vimentin (B1176767) and N-cadherin. mdpi.com In breast cancer cells, xanthochymol inhibited invasion in both chick heart and collagen invasion assays. researchgate.net It also attenuated tumor cell-mediated breaching of the lymphendothelial barrier, a critical step for intravasation and metastasis. researchgate.net

Synergy with Established Chemotherapeutic Agents in Preclinical Settings

Xanthochymol has demonstrated the ability to work synergistically with existing chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance. frontiersin.orgmdpi.comimrpress.com

In doxorubicin-resistant breast cancer cells (MCF-7/ADR), xanthochymol was found to sensitize the cells to doxorubicin (B1662922), significantly lowering the concentration of doxorubicin needed to inhibit cell growth. semanticscholar.org This synergistic effect was linked to the downregulation of cancer stem-like cell characteristics. semanticscholar.org

Studies on head and neck squamous cell carcinoma (HNSCC) have shown that xanthochymol can enhance the cytotoxic effects of cisplatin. doaj.orgcolab.ws The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress and autophagy, leading to increased apoptosis. doaj.orgcolab.ws In colorectal cancer stem cells, a xanthohumol-containing fraction sensitized these cells to standard chemotherapy. mdpi.com

Furthermore, a combination of xanthohumol (B1683332) and plumbagin, another natural compound, exhibited significant synergistic anticancer activity in pancreatic cancer cell lines and a transgenic mouse model. researchgate.net This combination was found to influence the levels of B-cell lymphoma 2 (BCL2), a protein involved in apoptosis. researchgate.net Similarly, a synergistic effect was observed with the combination of xanthohumol and niflumic acid in Merkel and glioblastoma cancer cells, which was attributed to interactions with the cell membrane. mdpi.com

Anti-inflammatory Activities: Investigation in Cellular and Animal Models of Inflammation

Chronic inflammation is a key contributing factor to the development of numerous diseases. Xanthochymol has demonstrated significant anti-inflammatory properties in various preclinical models. mdpi.comnih.govnih.gov

In a mouse model of chronic dermatitis, xanthochymol was shown to attenuate the inflammatory response, highlighting its potential for treating skin inflammation. nih.gov It has also been shown to have modulating effects in mechanically stimulated periodontal ligament stem cells, suggesting its utility in conditions like orthodontic tooth movement and periodontitis. mdpi.comresearchgate.net

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines, Enzymes)

The anti-inflammatory effects of xanthochymol are mediated through its ability to modulate a wide range of inflammatory molecules. metagenicsinstitute.com

Xanthochymol has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). mdpi.commdpi.comresearchgate.net It also inhibits the production of inflammatory enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.combioactivetech.pl Furthermore, it can reduce the secretion of chemokines like monocyte chemoattractant protein-1 (MCP-1). metagenicsinstitute.com

The underlying mechanisms for these effects involve the inhibition of key inflammatory signaling pathways. Xanthochymol has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that regulates the expression of many inflammatory genes. mdpi.comfrontiersin.org In microglial cells, the anti-inflammatory activity of xanthochymol was found to involve the induction of heme oxygenase-1 (HO-1) through the NRF2-ARE signaling pathway. bioactivetech.pl

Table 2: Modulation of Inflammatory Mediators by Xanthochymol

| Mediator Type | Specific Mediator | Effect | Model System |

|---|---|---|---|

| Cytokines | TNF-α | Inhibition | Macrophages, White Blood Cells, Colon Cancer Cells metagenicsinstitute.commdpi.comresearchgate.net |

| IL-1β | Inhibition | Macrophages, Microglial BV2 cells mdpi.combioactivetech.pl | |

| IL-6 | Inhibition | Colon Cancer Cells, Cementoblasts researchgate.netresearchgate.net | |

| IL-12 | Inhibition | Macrophages metagenicsinstitute.commdpi.com | |

| Enzymes | COX-1 | Inhibition | General anti-inflammatory mechanism |

| COX-2 | Inhibition | Macrophages, Cementoblasts researchgate.netmdpi.com | |

| iNOS | Inhibition | Microglial BV2 cells bioactivetech.pl | |

| Chemokines | MCP-1 | Inhibition | Macrophages metagenicsinstitute.com |

Role in Chronic Inflammatory Disease Models (Animal)

Xanthochymol has demonstrated notable anti-inflammatory effects in various animal models of chronic inflammatory diseases. Research indicates that xanthochymol can mitigate inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

In a mouse model of chronic allergic contact dermatitis, which serves as an experimental model for psoriasis, treatment with xanthochymol resulted in a reduction in ear thickening induced by oxazolone. This anti-inflammatory effect was associated with the inhibition of interleukin-12 (IL-12) production. nih.gov Xanthochymol showed a potent inhibitory effect on IL-12 production in macrophages, which are key cells in driving T helper 1 immune responses. nih.gov

Furthermore, in a collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, xanthochymol treatment was found to alleviate arthritis pain. researchgate.net This was evidenced by a reduction in spontaneous flinching, an increase in mechanical pain thresholds, and prolonged latency time. researchgate.net Mechanistically, xanthochymol treatment in the spinal cord of these mice led to a decrease in NLRP3 inflammasome-mediated inflammation and an increase in the Nrf2-mediated antioxidant response. researchgate.net

Studies using a zebrafish model of inflammation induced by lipopolysaccharide (LPS) and copper sulfate (B86663) (CuSO₄) also highlighted the anti-inflammatory potential of xanthohymol. sci-rad.com Pre-treatment with xanthohymol significantly improved the survival rate of zebrafish larvae exposed to LPS, maintained 80% viability compared to 25% with LPS alone, and reduced levels of the pro-inflammatory cytokine IL-1 by more than two-fold while increasing the expression of the anti-inflammatory cytokine IL-10. sci-rad.com These findings suggest that xanthohymol can protect against the toxic effects of inflammatory stimuli. sci-rad.com

In a mouse model of light-induced retinal degeneration, xanthochymol treatment was shown to be protective, preserving retinal function and visual acuity. arvojournals.org The protective effects were linked to the maintenance of redox potentials and a reduction in oxidative stress and inflammation. arvojournals.org

Collectively, these animal studies provide compelling evidence for the anti-inflammatory properties of xanthochymol in preclinical models of chronic inflammatory conditions, suggesting its potential as a therapeutic agent for further investigation.

Antioxidant Properties: Assessment in Cellular and Animal Oxidative Stress Models

Xanthochymol exhibits significant antioxidant properties, which have been evaluated in various cellular and animal models of oxidative stress. mdpi.comscielo.br Its antioxidant capacity is attributed to its ability to directly scavenge reactive oxygen and nitrogen species and to enhance the endogenous antioxidant defense systems. mdpi.comresearchgate.net

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage. nih.govnih.govresearchgate.netfrontiersin.org Xanthochymol has demonstrated the ability to directly scavenge these harmful species.

In vitro studies have shown that xanthochymol possesses moderate free-radical-scavenging capacity. acs.orgprostatecancertopics.com This ability is largely attributed to the presence of hydroxyl groups in its chemical structure, which can donate electrons to neutralize free radicals. mdpi.com

In cellular models, such as the neuron-like rat pheochromocytoma cell line (PC12), pretreatment with xanthochymol has been shown to remarkably reduce the accumulation of intracellular ROS induced by agents like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA). researchgate.netprostatecancertopics.com Similarly, in mouse hippocampal-derived HT22 cells, xanthochymol significantly inhibited H₂O₂-mediated ROS production. scielo.br This direct scavenging activity contributes to its neuroprotective effects by mitigating oxidative damage to neuronal cells. prostatecancertopics.com

Beyond direct scavenging, xanthochymol enhances the cell's own antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netacs.orgbioactivetech.placs.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. bioactivetech.plmdpi.com

In neuronal cells, xanthochymol has been identified as a novel small-molecule activator of Nrf2. acs.orgprostatecancertopics.com Studies in PC12 cells have shown that xanthochymol treatment at submicromolar concentrations significantly upregulates a panel of phase II cytoprotective genes and their corresponding protein products. acs.orgprostatecancertopics.com These include:

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. researchgate.netbioactivetech.pl

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key detoxification enzyme. researchgate.netbioactivetech.pl

Glutathione (GSH): A major intracellular antioxidant. acs.orgmdpi.com

Thioredoxin and thioredoxin reductase: Components of the thioredoxin system that protect against oxidative stress. acs.org

The activation of the Nrf2-antioxidant response element (ARE) signaling pathway by xanthochymol is considered a key mechanism for its cytoprotective effects. arvojournals.orgresearchgate.netacs.org This is supported by findings that the α,β-unsaturated ketone structure within xanthochymol is crucial for this activity. acs.org

In a mouse model of collagen-induced arthritis, xanthochymol treatment increased the Nrf2-mediated antioxidant response in the spinal cord, contributing to the relief of arthritis pain. researchgate.net Similarly, in a mouse model of retinal degeneration, the protective effects of xanthochymol were suggested to involve the Nrf2-ARE signaling pathway. arvojournals.org

By upregulating these endogenous antioxidant systems, xanthochymol provides a more sustained and robust defense against oxidative stress compared to direct scavenging alone.

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Antimicrobial Activities: Broad-Spectrum Efficacy and Mechanism of Action against Pathogens (Excluding Direct Clinical Application)

Xanthochymol has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi, in preclinical studies.

Xanthochymol has shown potent antibacterial activity, particularly against Gram-positive bacteria. nih.govmdpi.com Studies have demonstrated its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com

In one study, pure xanthochymol exhibited strong inhibitory effects on S. aureus, with a minimum inhibitory concentration (MIC) range of 15.6–62.5 μg/mL. nih.gov It was also effective against Enterococcus faecalis. nih.gov Notably, xanthochymol was found to be bactericidal, meaning it kills the bacteria rather than just inhibiting their growth. nih.gov

Research has also highlighted the anti-biofilm properties of xanthochymol. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Xanthochymol has been shown to decrease the adhesion of staphylococci to surfaces, thereby inhibiting biofilm formation. nih.gov Furthermore, it can penetrate and eradicate mature biofilms, with higher concentrations leading to almost complete eradication. nih.govresearchgate.net

In a dynamic in vitro biofilm model containing a mix of six bacterial species associated with dental implant infections, xanthochymol demonstrated significant antimicrobial activity, causing substantial reductions in the viability of all tested species, including Streptococcus oralis, Actinomyces naeslundii, Veillonella parvula, Fusobacterium nucleatum, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans. nih.gov

Xanthochymol has also shown strong antimicrobial effects against Clostridioides difficile in an in vivo rat model of intestinal infection. mdpi.com Its application led to a significant decrease in the bacterial load in fecal samples and improved local inflammatory signs in the large intestine. mdpi.com

Conversely, the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was not significantly inhibited by xanthochymol in some studies, suggesting a degree of selectivity in its antibacterial action. nih.govmdpi.com

Xanthochymol has also exhibited significant antifungal properties against various fungal pathogens. mdpi.com

Notably, it has shown multiple activities against Candida albicans, a common cause of fungal infections in humans. nih.govresearchgate.net Xanthochymol was found to inhibit the emergence of fungal germ tubes, a critical step in the development of invasive hyphae, and was cytostatic with MICs in the low micromolar range (1 to 3 μM). nih.gov This inhibition of hyphal development prevents the maturation of biofilms. nih.gov

In developing and mature C. albicans biofilms, xanthochymol treatment induced cell death. nih.gov In early biofilms, this killing process exhibited characteristics of apoptosis, including DNA fragmentation. In mature biofilms, xanthochymol caused the death of hyphae with 50% effective concentrations (EC₅₀) of 30 to 50 μM. nih.gov Importantly, xanthochymol demonstrated a synergistic effect with the antifungal drug fluconazole (B54011) against mature biofilms, significantly reducing the concentration of fluconazole needed for efficacy. nih.gov

Xanthochymol has also been reported to be active against the dermatophytic fungus Trichophyton spp. and slightly active against Mucor rouxianus. mdpi.com

Antiviral Activity in Cell-Based Assays

Xanthochymol has demonstrated notable antiviral properties against a variety of DNA and RNA viruses in cell-based assays. mdpi.com Early studies revealed its potent inhibitory effects on the replication of several viruses, including bovine viral diarrhea virus (BVDV), which serves as a surrogate for the hepatitis C virus, as well as cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). mdpi.com The half-maximal inhibitory concentrations (IC50) for these viruses were found to be in the range of 1.5 to 2.7 μg/mL. mdpi.com However, xanthochymol did not show any activity against the human rhinovirus (HRV). mdpi.com

More recent research has highlighted xanthochymol as a potent pan-inhibitor of various coronaviruses. mdpi.comnews-medical.net It targets the main protease (Mpro), an enzyme crucial for viral replication and transcription. mdpi.comnews-medical.net In enzymatic assays, xanthochymol effectively inhibited the Mpro activities of both the β-coronavirus SARS-CoV-2 and the α-coronavirus porcine epidemic diarrhea virus (PEDV). mdpi.com Further investigations in Vero-E6 cells confirmed that pretreatment with xanthochymol restricted the replication of both SARS-CoV-2 and PEDV. mdpi.comnih.gov Specifically, it was found to be a potent inhibitor of SARS-CoV-2 Mpro, effectively eliminating the viral genome. news-medical.net

Table 1: Antiviral Activity of Xanthochymol in Cell-Based Assays

| Virus | Cell Line | Assay Type | Key Findings | IC50 Value |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Cytopathic Effect Inhibition | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |

| Cytomegalovirus (CMV) | MRC-5 | Plaque Reduction | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Cytopathic Effect Inhibition | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |

| Herpes Simplex Virus-2 (HSV-2) | Vero | Cytopathic Effect Inhibition | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |

| Human Rhinovirus (HRV) | MRC-5 | Cytopathic Effect Inhibition | No antiviral activity observed. mdpi.com | N/A mdpi.com |

| SARS-CoV-2 | Vero-E6 | Plaque Assay, Viral Genome Elimination | Potent inhibition of Mpro and viral replication. news-medical.netnih.gov | 5.93 ± 0.45 μM nih.gov |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero-E6 | Viral Replication Inhibition | Inhibition of Mpro and viral replication. mdpi.comnih.gov | N/A |

Antidiabetic Potentials: Mechanisms in Metabolic Disorder Models (Animal, Cellular)

Xanthochymol has shown potential in mitigating aspects of metabolic disorders in both animal and cellular models, primarily through its influence on glucose metabolism and related enzymatic activity. mdpi.comnih.gov

Glucose Uptake and Insulin (B600854) Signaling Modulation

Studies have indicated that xanthochymol can influence glucose uptake and insulin signaling pathways. In a human first-trimester extravillous trophoblast cell line (HTR-8/SVneo), xanthochymol was identified as a potent inhibitor of glucose uptake. oup.com This inhibition was found to be non-competitive and impacted cell viability and proliferation, effects that could be mimicked by low glucose conditions and reversed by high glucose conditions. oup.com The mechanism of this inhibition involves the mammalian target of rapamycin (B549165) (mTOR), tyrosine kinases, and c-Jun N-terminal kinases (JNK) intracellular pathways. oup.com

In animal models, the effects on insulin signaling have also been observed. For instance, in high-fat diet-fed rats, xanthochymol administration led to the activation of AMP-activated protein kinase (AMPK) in both the liver and white adipose tissue. mdpi.com This activation is crucial for enhancing energy expenditure and suppressing lipid synthesis. mdpi.com In another study with C57BL/6 mice on a high-fat, high-sucrose diet, xanthochymol treatment increased the activation of AMPK in the liver. nih.gov Furthermore, research in obese Zucker rats showed that while serum glucose tended to decrease with xanthochymol treatment, insulin levels were significantly lower, suggesting an improvement in insulin sensitivity. nih.gov This was accompanied by an increase in the expression of phosphorylated S6 kinase and phosphorylated-AMPK in the liver, indicating activation of these key proteins in insulin signaling. nih.gov

Inhibition of Key Enzymes in Carbohydrate Metabolism (e.g., α-amylase, α-glucosidase)

Xanthochymol has been investigated for its inhibitory effects on key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. nih.govnih.gov These enzymes are therapeutic targets for managing diabetes as they play a crucial role in the breakdown of carbohydrates and subsequent glucose absorption. nih.gov

A study demonstrated that xanthochymol exerts a reversible mixed-type inhibition on both α-amylase and α-glucosidase. nih.gov The IC50 values were determined to be 71.07 ± 5.82 μM for α-amylase and 32.58 ± 3.11 μM for α-glucosidase, indicating a more potent inhibition of α-glucosidase. nih.gov Multi-spectral analyses revealed that the binding of xanthochymol to these enzymes induces conformational changes and alters their microenvironment, which in turn inhibits their activity. nih.gov

Table 2: Inhibition of Carbohydrate Metabolism Enzymes by Xanthochymol

| Enzyme | Inhibition Type | IC50 Value |

| α-amylase | Reversible mixed-type nih.gov | 71.07 ± 5.82 μM nih.gov |

| α-glucosidase | Reversible mixed-type nih.gov | 32.58 ± 3.11 μM nih.gov |

Neuroprotective Effects: Studies in Neuronal Cell Cultures and Animal Models of Neurological Disorders

Xanthochymol has been shown to possess significant neuroprotective properties in various preclinical models, primarily through its antioxidant and anti-inflammatory actions. researchgate.netresearchgate.net

Protection against Oxidative Stress and Neuroinflammation

In cellular models, xanthochymol has been found to protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's. researchgate.net For example, in human neuronal cells, xanthochymol reduced the production of reactive oxygen species (ROS), leading to decreased cellular damage induced by amyloid-β. researchgate.net It has been shown to activate the Nrf2/ARE pathway, which enhances cellular defenses against oxidative damage. mdpi.comacs.org Specifically, in PC12 cells, a neuron-like cell line, pretreatment with xanthochymol upregulated several phase II cytoprotective genes and their products, including heme oxygenase-1 (HO-1). acs.orgbioactivetech.pl This induction of HO-1 is a key mechanism behind its anti-inflammatory effects in microglial cells. bioactivetech.pl

Animal studies have further substantiated these findings. In a mouse model of cerebral ischemia, xanthochymol was shown to protect neurons from injury by preventing oxidative stress. researchgate.net This was associated with the inhibition of p38-MAPK phosphorylation and the activation of nuclear Nrf2. researchgate.net In models of Parkinson's disease, xanthochymol's antioxidant properties are crucial in neutralizing ROS and protecting dopaminergic neurons from damage induced by neurotoxins. mdpi.com It also mitigates neuroinflammation by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 through the inhibition of the NF-κB pathway. mdpi.com Studies in aged mice have also shown that xanthochymol can reduce pro-inflammatory and pro-apoptotic markers in the brain. researchgate.net

Modulation of Neurotransmitter Systems

The neuroprotective effects of xanthochymol also extend to the modulation of neurotransmitter systems. In the context of Alzheimer's disease models, research has indicated that xanthochymol can inhibit the activity of the enzyme acetylcholinesterase (AChE). researchgate.net This inhibition may enhance cholinergic transmission, which is critical for learning and memory processes. researchgate.net

Furthermore, studies investigating the anxiolytic effects of xanthochymol in rats suggest that while it may not directly act on the GABAA receptor's benzodiazepine (B76468) binding site, it could potentially influence other neurotransmitter sites within the central nervous system. nih.govresearchgate.net An omics-based study in an APP/PS1 mouse model of Alzheimer's disease revealed that xanthochymol could regulate processes related to synaptic vesicle cycles, including neurotransmitter transporters. mdpi.com The study also pointed towards a specific targeting of glutamatergic neurons. mdpi.com By reducing blood-derived glutamate (B1630785) synthesis and neuronal excitotoxicity, xanthochymol demonstrates a multi-faceted approach to neuronal protection. mdpi.com

Cardiovascular Effects: Investigation of Cardioprotective Mechanisms in Preclinical Models

In a model of isoprenaline-induced cardiac hypertrophy and fibrosis, oral administration of xanthohumol significantly attenuated cardiac dysfunction. mdpi.com It mitigated the increase in heart weight to body weight ratio and reduced the expression of cardiac hypertrophy markers like ANP and BNP. mdpi.com The compound also limited excessive collagen deposition and the expression of fibrosis markers such as α-SMA and Collagen-I/III. mdpi.com The underlying mechanism for these cardioprotective effects was linked to the regulation of the PTEN/AKT/mTOR signaling pathway. mdpi.com Xanthohumol administration upregulated the expression of PTEN and inhibited the phosphorylation of AKT and mTOR in the cardiac tissue of mice treated with isoprenaline. mdpi.com

Modulation of Vascular Smooth Muscle Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the pathology of atherosclerosis and restenosis, leading to the formation of neointima and arterial narrowing. e-century.usnih.gov Xanthohumol has been shown to directly counteract these processes. In vitro studies have demonstrated that xanthohumol significantly inhibits platelet-derived growth factor-BB (PDGF-BB)-induced proliferation and migration of human aortic smooth muscle cells (HASMCs). researchgate.net

Research indicates that xanthohumol can arrest the cell cycle at the G0/G1 phase. researchgate.net The compound was found to inhibit PDGF-BB-induced VSMC proliferation in a concentration-dependent manner, with a reported IC₅₀ of 3.49 μM. dntb.gov.uanih.gov Furthermore, at a concentration of 15 μM, it potently suppresses VSMC migration in wound-healing assays. dntb.gov.uanih.gov The mechanism behind this involves the suppression of the PDGF signaling pathway. Xanthohumol significantly inhibited the phosphorylation of the PDGF receptor (PDGF-R) β, as well as its downstream signaling molecules AKT and ERK1/2, in PDGF-BB-stimulated HASMCs. researchgate.net

In an in vivo mouse femoral artery cuff model, xanthohumol was observed to significantly reduce the formation of neointima, confirming its repressive effect on VSMC proliferation and migration in a living system. e-century.usdntb.gov.uanih.gov

Table 1: Effects of Xanthohumol on Vascular Smooth Muscle Cells (VSMCs)

| Model | Inducer | Key Findings | Reported Mechanism | Citation |

|---|---|---|---|---|

| Human Aortic Smooth Muscle Cells (in vitro) | PDGF-BB | Inhibited proliferation and migration; Induced G0/G1 cell cycle arrest. | Suppression of PDGF-Rβ, AKT, and ERK1/2 phosphorylation. | researchgate.net |

| VSMCs (in vitro) | PDGF-BB | Concentration-dependently inhibited proliferation (IC₅₀ = 3.49 μM); Suppressed migration. | Not specified in detail. | dntb.gov.uanih.gov |

Anti-atherosclerotic Mechanisms

Xanthohumol exhibits several anti-atherosclerotic properties beyond its effects on VSMCs. It has been shown to ameliorate the formation of atherosclerotic plaques in Western-type diet-fed ApoE-deficient mice. nih.govresearchgate.net This effect is linked to its positive impact on plasma cholesterol levels and hepatic lipid metabolism, partly through the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net

A key process in atherosclerosis is the oxidation of LDL, and xanthohumol demonstrates high antioxidant activity in preventing this. nih.gov It also helps reduce the accumulation of cholesterol in the aortic arch. cjnmcpu.com In CETP-transgenic mice, xanthohumol was found to prevent atherosclerosis by reducing arterial cholesterol content, an effect mediated by cholesteryl ester transfer protein (CETP) and apolipoprotein E. nih.gov

Vascular calcification is another component of advanced atherosclerosis. Xanthohumol has been found to attenuate this process. In rat VSMCs induced to calcify with beta-glycerophosphate, xanthohumol significantly reduced osteoblastic differentiation and mineralization. jst.go.jp It achieved this by decreasing alkaline phosphatase (ALP) activity and calcium content. jst.go.jp The compound also suppressed the expression of osteoblastic differentiation markers like Runx2, beta-catenin, and bone morphogenetic protein-2 (BMP-2). jst.go.jp These effects were mediated through the blockade of the BMP-2/Smad1/5/8 and Wnt/beta-catenin signaling pathways. jst.go.jp An in vivo study using a rat model of vascular calcification induced by vitamin D3 plus nicotine (B1678760) further confirmed these findings, showing that xanthohumol treatment improved vascular structure and suppressed osteogenic transcription factors. mdpi.com

Effects on Bone Metabolism in In Vitro and Animal Models

Xanthohumol has demonstrated significant effects on bone metabolism, influencing both bone formation and resorption processes in preclinical models. lktlabs.com It has been identified as a potential agent for preventing bone-destructive diseases by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). lktlabs.comnih.gov